molecular formula C13H17ClN2O3 B2988534 N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920410-01-1

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2988534
CAS No.: 920410-01-1
M. Wt: 284.74
InChI Key: SOMOIIWIPZHZPZ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is an organic compound that features a unique structure combining a chlorobenzyl group and a hydroxybutan-2-yl group linked through an oxalamide moiety

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of polymers with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Safety and Hazards

Safety Data Sheets (SDS) are available for “N-(2-chlorobenzyl)-1-hydroxybutan-2-aminium chloride” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution of the oxalamide with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.

    Addition of the hydroxybutan-2-yl group: The final step involves the reaction of the intermediate with 1-hydroxybutan-2-amine under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)urea
  • N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)carbamate

Uniqueness

N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and biological properties compared to similar compounds. The presence of both a chlorobenzyl group and a hydroxybutan-2-yl group further enhances its versatility in various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-2-10(8-17)16-13(19)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,10,17H,2,7-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMOIIWIPZHZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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